molecular formula C8H6ClN3O B1342342 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 62508-75-2

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B1342342
CAS No.: 62508-75-2
M. Wt: 195.6 g/mol
InChI Key: KGKNMVLIWHRBGK-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Heterocyclic Chemistry

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a subject of extensive research due to its notable stability and its role as a bioisostere for amide and ester functionalities. nih.gov This bioisosteric relationship allows medicinal chemists to replace metabolically susceptible amide or ester groups with the more robust 1,2,4-oxadiazole ring, potentially improving the pharmacokinetic profiles of drug candidates.

The 1,2,4-oxadiazole nucleus is associated with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov The versatility of this scaffold stems from the ability to introduce a variety of substituents at the 3- and 5-positions of the ring, which allows for the fine-tuning of its physicochemical and biological properties. Several synthetic methodologies have been developed for the construction of the 1,2,4-oxadiazole ring, often involving the cyclization of amidoximes with various reagents. organic-chemistry.orgnih.gov

Overview of 5-Amino-1,2,4-Oxadiazole (B13162853) Derivatives in Scientific Literature

Within the broader family of 1,2,4-oxadiazoles, derivatives bearing an amino group at the 5-position represent a significant subclass. The presence of the amino group provides a key site for further chemical modification, enabling the synthesis of a diverse library of compounds for biological screening.

The synthesis of 5-amino-1,2,4-oxadiazoles has been documented through various synthetic routes. One notable method involves the reaction of 3-substituted-5-trichloromethyl-1,2,4-oxadiazoles with ammonia. google.com Research into 3-aryl-5-amino-1,2,4-oxadiazole derivatives has been driven by their potential as scaffolds in drug discovery. For instance, some of these compounds have been investigated for their energetic properties. researchgate.net

Research Context of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine

A thorough review of the publicly available scientific literature indicates that dedicated research on the specific compound This compound is limited. While the broader classes of 1,2,4-oxadiazoles and 5-amino-1,2,4-oxadiazoles are well-represented in academic and patent literature, detailed experimental studies focusing exclusively on the synthesis, characterization, and biological evaluation of this particular derivative are not extensively reported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKNMVLIWHRBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605825
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62508-75-2
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine
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Synthetic Methodologies and Reaction Pathways of 1,2,4 Oxadiazol 5 Amines

Established Synthetic Routes to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) core can be approached through various pathways, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the final molecule.

The most prevalent and versatile methods for synthesizing 1,2,4-oxadiazoles originate from amidoxime precursors. nih.govchim.itresearchgate.net These reactions involve the condensation of an amidoxime with a carboxylic acid derivative, which provides the final carbon atom to complete the heterocyclic ring. These syntheses can be performed using either a two-stage process or a more streamlined one-pot procedure.

The traditional and widely used approach to 1,2,4-oxadiazole synthesis is a two-step process that begins with the O-acylation of an amidoxime. nih.govnih.gov In the first stage, the amidoxime is reacted with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, to form a stable O-acylamidoxime intermediate. nih.govnih.gov This intermediate is isolated and purified before the subsequent cyclization step.

The second stage involves the intramolecular cyclodehydration of the O-acylamidoxime to form the 1,2,4-oxadiazole ring. ias.ac.in This cyclization is typically promoted by heat or by the action of a base. nih.govnih.gov The use of organic bases, such as pyridine or tetrabutylammonium fluoride (TBAF), can facilitate the reaction under milder conditions, often at room temperature. nih.govnih.gov This two-stage protocol offers the advantage of a well-controlled reaction, allowing for the isolation and characterization of the intermediate, which can be beneficial for optimizing reaction conditions and ensuring the purity of the final product. nih.govnih.gov

Starting Materials Intermediate Conditions for Cyclization Product Advantages
Amidoxime, Acyl Chloride/AnhydrideO-AcylamidoximeHeat, Organic Bases (e.g., TBAF, Pyridine)3,5-Disubstituted 1,2,4-oxadiazoleHigh efficiency, uncomplicated work-up, controlled reaction. nih.govnih.gov

To improve efficiency and reduce reaction times, one-pot procedures have been developed for the synthesis of 1,2,4-oxadiazoles. ias.ac.in These methods combine the acylation and cyclization steps into a single synthetic operation without the isolation of the O-acylamidoxime intermediate. ias.ac.inresearchgate.net

One common approach involves the direct reaction of amidoximes with carboxylic acids, esters, or acid chlorides in the presence of a coupling agent and a base in a suitable solvent. researchgate.netresearchgate.net For instance, the condensation of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO or KOH/DMSO has proven to be a highly efficient one-pot method. nih.govresearchgate.netmdpi.com This pathway is particularly valuable in medicinal chemistry for rapidly generating libraries of compounds. nih.gov Another variation involves the reaction of amidoximes with aldehydes, which initially form 4,5-dihydro-1,2,4-oxadiazole intermediates. These intermediates are then oxidized in situ to yield the aromatic 1,2,4-oxadiazole ring. researchgate.netrsc.org

Reactants Reagents/Conditions Key Features Reference
Amidoximes, Carboxylic Acid EstersSuperbase medium (e.g., NaOH/DMSO, KOH/DMSO)Room temperature, efficient for a broad spectrum of substrates. researchgate.net
Amidoximes, Carboxylic AcidsVilsmeier reagentMild conditions, good to excellent yields. researchgate.net
Nitriles, Hydroxylamine, AldehydesBase-mediatedAldehyde acts as both substrate and oxidant. rsc.org
Amidoximes, Acyl ChloridesNaOH/DMSOOne-pot condensation. nih.gov

An alternative strategy for constructing the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition reaction. chim.itresearchgate.net This method involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govresearchgate.net The nitrile oxide, which acts as the three-atom component, is typically generated in situ from the corresponding hydroximoyl chloride (by dehydrochlorination with a base) or from an aldoxime via oxidation. nih.gov

This cycloaddition provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. However, this method can be limited by the reactivity of the nitrile dipolarophile and the potential for the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.gov Despite these challenges, it remains a valuable synthetic tool, particularly for certain substitution patterns. nih.govnih.gov

Oxidative cyclization methods represent another class of reactions for synthesizing the 1,2,4-oxadiazole core. nih.gov These reactions typically involve the formation of a key N-O or C-O bond through an oxidation process.

One such approach is the oxidative cyclization of N-acylamidines. Reagents like N-bromosuccinimide (NBS) can promote the cyclization of N-acyl amidines to form 1,2,4-oxadiazoles in high yields at room temperature. mdpi.com The proposed mechanism involves an initial N-bromination followed by intramolecular cyclization and dehydrobromination. mdpi.com Similarly, oxidants such as iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to cyclize amidoxime derivatives. researchgate.net For example, the reaction of N-benzyl amidoximes with NBS or I2 in the presence of a base leads to the formation of 1,2,4-oxadiazoles. nih.govmdpi.com Electrochemical methods have also been developed for the dehydrogenative cyclization of amidoximes, offering an environmentally friendly alternative. mdpi.comrsc.org

Starting Material Oxidant/Reagent Key Transformation Reference
N-AcylguanidinesPhI(OAc)2 (PIDA)Oxidative formation of N-O bond mdpi.com
N-Acyl amidinesN-Bromosuccinimide (NBS)NBS-promoted N-O bond formation mdpi.com
N-Benzyl amidoximesNBS/DBU or I2/K2CO3Oxidative C-O bond formation nih.govmdpi.com
Amidoximes2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DDQ-mediated oxidative cyclization researchgate.net
N-Benzyl amidoximesAnodic oxidationElectrochemical dehydrogenative cyclization mdpi.comrsc.org

Amidoxime-based Cyclization Reactions

Specific Synthesis Approaches for 5-Amino-1,2,4-Oxadiazoles

The synthesis of 5-amino-1,2,4-oxadiazoles, such as 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, requires specific strategies that introduce an amino group at the C5 position of the oxadiazole ring.

A convenient and straightforward method involves the reaction of amidoximes with carbodiimides. nih.gov This reaction provides direct access to 5-amino-substituted 1,2,4-oxadiazoles in good yields. nih.gov For the synthesis of the target compound, this would involve reacting 3-chlorobenzamidoxime with a suitable cyanamide or carbodiimide derivative.

Another approach involves the reaction of amidoximes with cyanogen bromide or related reagents. The reaction of an amidoxime with cyanogen bromide leads to the formation of a 3-substituted-5-amino-1,2,4-oxadiazole.

A more recent strategy utilizes a Ph3P-I2 mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines. organic-chemistry.orgorganic-chemistry.org This method involves a one-step N-dealkylative functionalization, providing a direct route to 5-dialkylamino-1,2,4-oxadiazoles. organic-chemistry.orgthieme-connect.com While this yields N,N-disubstituted amino groups, modifications could potentially allow for the synthesis of primary amines.

Furthermore, the cycloaddition of nitrile oxides with cyanamide can be employed. lincoln.ac.uk The in-situ generated nitrile oxide reacts with the cyanamide ion in a [3+2] cycloaddition to form a 1,2,4-oxadiazol-5(4H)-imine, which can then be converted to the corresponding 5-amino derivative. lincoln.ac.uk

Reactions of Amidoximes with Carbodiimides to Yield 5-Amino-1,2,4-Oxadiazoles

A primary and straightforward method for synthesizing 5-amino-substituted 1,2,4-oxadiazole derivatives involves the reaction of amidoximes with carbodiimides. clockss.orgresearchgate.net This approach is valued for its operational simplicity and generally high yields. The reaction typically involves treating a variety of aryl, benzyl, cycloalkyl, or alkyl amidoximes with commercially available carbodiimides. clockss.org

The choice of solvent plays a critical role in the reaction's outcome. For instance, alkyl carbodiimides react effectively with amidoximes in toluene to produce 5-alkylamino-1,2,4-oxadiazoles. clockss.orgresearchgate.net In contrast, aromatic carbodiimides often react in dimethylformamide (DMF) to initially form intermediate O-amidoxime adducts, which then undergo cyclization to yield the corresponding 5-arylamino-1,2,4-oxadiazoles. clockss.orgresearchgate.net It has been noted that two equivalents of the carbodiimide are often necessary to drive the reaction to completion. clockss.org This method has been successfully applied to the synthesis of 3-glucosyl-5-alkylamino-1,2,4-oxadiazoles by condensing a C-glucosyl amidoxime with N,N'-dialkylcarbodiimides in refluxing toluene, resulting in quantitative yields. beilstein-journals.org

Table 1: Synthesis of 5-Amino-1,2,4-Oxadiazoles via Amidoxime and Carbodiimide Reaction

Amidoxime Reactant Carbodiimide Solvent Product Yield (%)
Benzamidoxime Dicyclohexylcarbodiimide (DCC) Toluene 3-Phenyl-N-cyclohexyl-1,2,4-oxadiazol-5-amine >54 researchgate.net
Aryl/Alkyl Amidoximes Diisopropylcarbodiimide (DIC) Toluene 5-Alkylamino-1,2,4-oxadiazoles High researchgate.net
C-glucosyl amidoxime N,N'-diisopropylcarbodiimide Toluene 3-glucosyl-5-isopropylamino-1,2,4-oxadiazole Quantitative beilstein-journals.org
C-glucosyl amidoxime N,N'-dicyclohexylcarbodiimide Toluene 3-glucosyl-5-cyclohexylamino-1,2,4-oxadiazole Quantitative beilstein-journals.org

N-Dealkylative Functionalization of 1,2,4-Oxadiazol-5(4H)-ones with Tertiary Amines

A novel and efficient strategy for the synthesis of 5-dialkylamino-1,2,4-oxadiazoles utilizes tertiary amines as masked secondary amines through a one-step N-dealkylative functionalization process. organic-chemistry.orgresearchgate.net This method involves the reaction of 1,2,4-oxadiazol-5(4H)-ones with various tertiary amines, mediated by triphenylphosphine (Ph₃P) and iodine (I₂). organic-chemistry.org

This approach provides a direct route to a diverse range of 5-amino-1,2,4-oxadiazoles under mild conditions, circumventing the need for traditional protection and deprotection steps. organic-chemistry.orgresearchgate.net The methodology has proven effective for creating orthogonally functionalized piperazine derivatives, which are of significant pharmacological interest. organic-chemistry.org The reaction demonstrates broad compatibility with different tertiary amines and 1,2,4-oxadiazol-5(4H)-ones, consistently achieving high yields. Its practicality has been confirmed through gram-scale synthesis. organic-chemistry.org

Derivatization Strategies from Substituted Aromatic Carboxylic Acids to 3-Aryl-1,2,4-oxadiazol-5-amines

The synthesis of 3-aryl-1,2,4-oxadiazol-5-amines can be strategically approached starting from substituted aromatic carboxylic acids. These multi-step sequences offer flexibility in introducing various substituents onto the aryl ring. A common pathway involves the conversion of the carboxylic acid into a key intermediate, such as an amidoxime, which is then cyclized to form the desired oxadiazole ring.

One-pot synthesis-functionalization strategies have been developed to streamline this process. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be accessed from carboxylic acids using N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed arylation. nih.govacs.org While this example pertains to the 1,3,4-oxadiazole (B1194373) isomer, similar principles can be applied. The synthesis of 3-aryl-1,2,4-oxadiazoles generally begins with the conversion of an aryl carboxylic acid or its corresponding nitrile to an amidoxime. For instance, 3,4-dichlorobenzamidoxime can be synthesized from 3,4-dichlorobenzonitrile. mdpi.com This amidoxime can then be reacted with another carboxylic acid derivative in the presence of a base like sodium hydroxide in DMSO to form the 3,5-disubstituted 1,2,4-oxadiazole. mdpi.com

Mechanistic Investigations of 1,2,4-Oxadiazole Formation

Understanding the reaction mechanisms is essential for optimizing synthetic routes and predicting product formation.

Detailed Reaction Mechanisms of Cyclization Processes

The formation of 5-amino-1,2,4-oxadiazoles from amidoximes and carbodiimides proceeds through a well-defined mechanistic pathway. The reaction initiates with a nucleophilic attack of the amidoxime's hydroxyl group on the electrophilic carbon of the carbodiimide. clockss.org This step leads to the formation of an O-amidoxime adduct intermediate. Subsequently, this intermediate undergoes an intramolecular attack by the amino group of the original amidoxime. clockss.org The cyclization is facilitated by a second molecule of carbodiimide, which abstracts the remaining amino moiety, leading to the formation of the 1,2,4-oxadiazole ring and a urea derivative as a byproduct. clockss.org

In the N-dealkylative functionalization reaction, the proposed mechanism involves the activation of the amide C–O bond in the 1,2,4-oxadiazol-5(4H)-one by triphenylphosphonium iodide, which is formed in situ from Ph₃P and I₂. organic-chemistry.org This is followed by a nucleophilic attack from the tertiary amine and subsequent N-dealkylation to yield the final 5-dialkylamino-1,2,4-oxadiazole product. organic-chemistry.org

Rearrangement Pathways of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is characterized by a weak O–N bond and low aromaticity, making it susceptible to various rearrangement reactions, often leading to more stable heterocyclic systems. researchgate.netosi.lv These transformations can be induced thermally, photochemically, or by bases. osi.lvchim.it

Key rearrangement reactions include:

The Boulton–Katritzky Rearrangement (BKR) : This is a well-studied thermal rearrangement involving an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring. chim.it

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) : This pathway involves the addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form a new heterocyclic structure. researchgate.netosi.lv For example, 3-chloro-1,2,4-oxadiazoles can undergo ANRORC-like rearrangements due to the electrophilic nature of the C(5) position. chim.it

Photochemical Rearrangements : Upon irradiation, 1,2,4-oxadiazoles can undergo various transformations. Theoretical studies suggest that these reactions proceed via conical intersections. nih.gov The preferred pathway often involves a direct, barrierless process from the reactant to the photoproduct. nih.gov Different mechanisms like the ring contraction-ring expansion (RCE) and internal-cyclization isomerization (ICI) routes can lead to the formation of isomers such as 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles. chim.it

Advanced Synthetic Strategies for 1,2,4-Oxadiazol-5-amine Scaffolds

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing the 1,2,4-oxadiazol-5-amine scaffold.

One innovative strategy involves a three-component reaction using Vilsmeier salts. Symmetrically substituted ureas are first synthesized and then converted in situ to their corresponding Vilsmeier salts using oxalyl chloride. These reactive intermediates are then condensed with an amidoxime in the presence of a base to afford 5-dialkylamino-1,2,4-oxadiazoles. beilstein-journals.org

Another novel approach is the use of a substituted cyanamide-based strategy. This method involves the in situ generation of a cyanamide ion, which then undergoes a cyclisative capture with a 1,3-dipole, such as a nitrile oxide. This cycloaddition yields a 1,2,4-oxadiazol-5(4H)-imine, which can be further transformed into pharmacologically relevant cores. lincoln.ac.uk

Oxidative cyclization represents another modern approach. These methods form the heterocyclic core through the oxidative coupling of N–H and O–H or C–H bonds. mdpi.com For example, N-acylguanidines can be cyclized using an oxidant like iodobenzene diacetate (PIDA) to form 3-amino-1,2,4-oxadiazoles in a process that involves the oxidative formation of the N–O bond. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. For the synthesis of 1,2,4-oxadiazole derivatives, microwave irradiation offers a rapid and efficient alternative to conventional heating.

One prominent microwave-assisted method involves the reaction of arylamidoximes with dicyclohexylcarbodiimide (DCC) in a solvent such as N,N-dimethylformamide (DMF). The mixture is irradiated in a closed vessel, leading to the formation of the 3,5-disubstituted 1,2,4-oxadiazole. This approach has been shown to produce high yields of the desired products in a significantly reduced reaction time, often within minutes. For instance, the synthesis of N-cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amines has been successfully achieved with yields ranging from 61-81% in just 10 minutes of microwave irradiation at 120°C and 150 W researchgate.net.

Another microwave-assisted strategy utilizes polymer-supported reagents. This approach facilitates product purification and is amenable to high-throughput synthesis. For example, a one-pot, two-step reaction can be performed where a carboxylic acid is first converted to its acid chloride in situ, followed by the addition of an amidoxime and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). Heating the mixture under microwave irradiation at 150°C for 15 minutes can afford the desired 1,2,4-oxadiazole in high yield, often greater than 85% acs.org.

The general reaction scheme for the microwave-assisted synthesis of a 3-aryl-5-amino-1,2,4-oxadiazole, such as this compound, would likely involve the reaction of 3-chlorobenzamidoxime with a suitable reagent to introduce the 5-amino group, such as cyanogen bromide or a protected cyanamide, under microwave irradiation.

Representative Microwave-Assisted Syntheses of 1,2,4-Oxadiazole Derivatives
ReactantsConditionsProduct TypeYield (%)Reference
Arylamidoximes, Dicyclohexylcarbodiimide (DCC)DMF, 120°C, 150 W, 10 minN-Cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amines61-81 researchgate.net
Carboxylic Acids, Amidoximes, Polymer-supported reagents150°C, 15 min3,5-Disubstituted 1,2,4-oxadiazoles>85 acs.org

Room Temperature Synthesis Methodologies

The development of synthetic methods that can be conducted at ambient temperature is of great interest as it often leads to improved functional group tolerance and avoids the degradation of sensitive molecules. Several room temperature approaches for the synthesis of 1,2,4-oxadiazoles have been reported.

A common room temperature strategy involves a two-stage protocol. The first stage is the O-acylation of an amidoxime with an activated carboxylic acid or its derivative. The resulting O-acylamidoxime is then isolated and subsequently cyclized in the presence of a base. mdpi.comnih.govnih.gov Organic bases are often employed for the cyclization step. This method is valued for its efficiency and straightforward work-up procedures.

More recently, one-pot syntheses at room temperature have been developed. These methods bypass the need for isolating the O-acylamidoxime intermediate. In a typical one-pot procedure, an amidoxime is reacted directly with a carboxylic acid derivative or an aldehyde in an aprotic bipolar solvent like dimethyl sulfoxide (DMSO), in the presence of an inorganic base. mdpi.comnih.govnih.gov

For the synthesis of 3-amino-1,2,4-oxadiazoles, a method involving the oxidative cyclization of N-acylguanidines has been reported to proceed at room temperature. This reaction utilizes an oxidizing agent such as iodobenzene diacetate.

A general approach for the room temperature synthesis of a compound like this compound would likely start with 3-chlorobenzamidoxime. This would be followed by reaction with cyanogen bromide or a related electrophilic cyanide source in the presence of a suitable base at room temperature.

Key Features of Room Temperature Synthesis Methods for 1,2,4-Oxadiazoles
MethodDescriptionAdvantagesDisadvantagesReference
Two-Stage ProtocolPreliminary preparation and isolation of O-acylamidoximes, followed by base-mediated cyclization.High efficiency, uncomplicated work-up.Requires isolation of intermediate. mdpi.comnih.govnih.gov
One-Pot SynthesisDirect reaction of amidoximes with carboxyl derivatives or aldehydes in the presence of a base.Highly efficient, avoids intermediate isolation.Requires specific solvent and base conditions. mdpi.comnih.govnih.gov
Oxidative CyclizationOxidative coupling of N-H and O-H or C-H bonds to form the heterocyclic core.Offers an alternative pathway for ring formation.May have modest application in drug design thus far. mdpi.com

Computational and Theoretical Studies on 3 3 Chlorophenyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular and electronic structure of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine derivatives. These calculations provide a detailed understanding of the molecule's stability, electronic properties, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives such as 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine their molecular geometry and electronic properties. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. bakhtiniada.ru

For a series of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.3-4.7 eV. niscpr.res.in This relatively low energy gap suggests that these molecules are reactive. The electron-withdrawing or electron-donating nature of the substituent on the phenyl ring can modulate this energy gap, thereby fine-tuning the molecule's reactivity. For instance, in related oxadiazole derivatives, nitro-substituted compounds, which are strongly electron-withdrawing, tend to have lower HOMO-LUMO gaps, indicating greater reactivity. bakhtiniada.ru

Calculated Quantum Chemical Properties for 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylacetamide
ParameterValue (eV)
EHOMO-6.36
ELUMO-2.01
Ionization Potential (I)6.36
Electron Affinity (A)2.01
Energy Gap (ΔE)4.35

Data derived from a study on 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives. niscpr.res.in

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netexplorationpub.com

In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas with a high electron density and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential (colored blue) indicate areas of electron deficiency and are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

For 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, MESP analysis has been used to identify the reactive sites. The nitrogen atoms of the oxadiazole ring are generally the most electron-rich regions, making them likely sites for electrophilic interaction. The hydrogen atoms of the amine or amide groups are typically the most electron-deficient sites. niscpr.res.in

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. niscpr.res.in

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates lower reactivity. niscpr.res.in

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. bakhtiniada.rupku.edu.cn The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to pinpoint the exact atoms that are most likely to participate in nucleophilic or electrophilic attacks.

Global Reactivity Descriptors for 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylacetamide
DescriptorValue
Electronegativity (χ) (eV)4.185
Global Hardness (η) (eV)2.175
Softness (S) (eV-1)0.4597
Electrophilicity (ω) (eV)4.0262

Data derived from a study on 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives. niscpr.res.in

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Quantum chemical models such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are used to simulate the effects of a solvent on the electronic structure and properties of a molecule. researchgate.netmdpi.com

These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's charge distribution. This polarization, in turn, affects the solute's energy, geometry, and electronic properties. Studies on related oxadiazole derivatives have shown that increasing the polarity of the solvent can lead to changes in the HOMO-LUMO energy gap and dipole moment. researchgate.net For instance, the dipole moment tends to increase in more polar solvents, indicating a greater charge separation within the molecule. researchgate.net Investigating solvent effects is crucial for understanding the behavior of these compounds in biological systems, which are aqueous environments.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of these molecules in more complex systems and over longer timescales.

Molecular dynamics (MD) simulations, for example, can be used to study the conformational flexibility of this compound and its derivatives in solution. These simulations track the movements of atoms over time, providing insights into the molecule's dynamic behavior, its interactions with solvent molecules, and its preferred conformations. Such studies are particularly important for understanding how these molecules might interact with biological targets, such as enzymes or receptors. nih.govmdpi.com

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a molecule to a specific biological target. For 1,2,4-oxadiazole (B8745197) derivatives, docking studies can help to identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex. This information is invaluable for the rational design of new compounds with improved biological activity. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

Without specific molecular docking studies for this compound, the key amino acid residues and binding site characteristics for its potential interactions with biological targets remain uncharacterized in the scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is crucial for understanding the stability of ligand-protein complexes and the dynamics of their interactions.

Analysis of Conformational Dynamics and Flexibility of Ligand-Protein Complexes

No published research was identified that performs molecular dynamics simulations to analyze the conformational dynamics and flexibility of complexes formed between this compound and any protein target.

Assessment of Complex Stability and Fluctuations (Root Mean Square Deviation (RMSD), Root Mean Square Fluctuations (RMSF))

Similarly, there is a lack of data regarding the assessment of complex stability for this compound through metrics such as RMSD and RMSF. Such analyses are essential for validating the stability of docked poses and understanding the dynamic behavior of the ligand within the binding site.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach is valuable for designing new molecules with improved potency and selectivity.

There are no available studies that have developed or utilized a pharmacophore model based on this compound or its derivatives for the purpose of ligand-based drug design. While pharmacophore models have been developed for other classes of oxadiazole and triazole derivatives to understand their structure-activity relationships, none are specific to the requested compound. nih.gov

Development of Pharmacophore Models for Activity Prediction

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For derivatives of the 1,2,4-oxadiazole scaffold, pharmacophore models are developed by analyzing a set of known active compounds to extract their shared steric and electronic properties.

A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). nih.gov For instance, a four-point pharmacophore model developed for a series of antitubulin agents included two hydrogen bond acceptors, one hydrophobic group, and one aromatic ring feature. researchgate.net The generation process involves:

Training Set Selection: A structurally diverse set of molecules with a wide range of biological activities is chosen.

Conformational Analysis: The flexible compounds in the training set are analyzed to generate a representative set of low-energy conformations for each molecule.

Feature Mapping: Common chemical features present in the active molecules are identified and mapped. The 1,2,4-oxadiazole ring itself can act as a hydrogen bond acceptor or contribute to hydrophobic interactions.

Hypothesis Generation: Multiple pharmacophore hypotheses are generated and scored based on how well they map the active compounds while excluding inactive ones.

Validation: The best hypothesis is validated using a test set of compounds not included in the training set to assess its predictive power. A statistically significant model will show a high correlation between the predicted and experimental activities of the test set compounds. tandfonline.com

The resulting validated model serves as a 3D query to predict the activity of novel compounds, guiding medicinal chemists on which structural modifications are likely to enhance potency.

Table 1: Common Pharmacophore Features for 1,2,4-Oxadiazole Derivatives

Feature Description Potential Origin in Structure
Hydrogen Bond Acceptor (HBA) A Lewis basic atom capable of accepting a hydrogen bond. Nitrogen atoms in the 1,2,4-oxadiazole ring.
Hydrogen Bond Donor (HBD) A functional group capable of donating a hydrogen bond. The amine (-NH2) group at the 5-position.
Aromatic Ring (RA) A planar, cyclic, conjugated system. The 3-(3-chlorophenyl) substituent.
Hydrophobic Feature (H) A non-polar group that favorably interacts with non-polar environments. The chlorophenyl ring and the oxadiazole core.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for understanding how changes in molecular properties affect potency and for designing new, improved analogs.

2D-QSAR Analysis of Structural Descriptors and Their Correlation with Activity

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with physicochemical properties or "descriptors" calculated from the 2D representation of the molecule. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molar refractivity), and hydrophobic properties (e.g., LogP).

For a series of 1,2,4-oxadiazole derivatives, a typical 2D-QSAR study would involve calculating a wide range of descriptors for each analog and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. Studies on related heterocyclic structures have shown that descriptors like van der Waals volume, electron density, and electronegativity play a pivotal role in biological activity. nih.gov Such models can reveal, for example, that increasing the hydrophobicity of a particular substituent or adding an electron-withdrawing group at a specific position leads to a predictable increase in activity.

Table 2: Example 2D Descriptors and Their Potential Influence on Activity

Descriptor Class Example Descriptor Potential Correlation with Activity
Electronic Dipole Moment Can influence receptor binding and membrane permeation.
Hydrophobic LogP (Partition Coefficient) Higher values may improve membrane crossing but decrease solubility.
Topological Wiener Index Relates to molecular branching and compactness, affecting binding.
Constitutional Molecular Weight Influences overall size and pharmacokinetic properties.

3D-QSAR Models (e.g., CoMFA, CoMSIA, kNN MFA) for Spatial Relationships

Three-dimensional QSAR (3D-QSAR) methods extend this analysis by considering the 3D structure of the molecules and the spatial distribution of their properties. nih.govconicet.gov.ar These models require the alignment of all molecules in a dataset onto a common template.

CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. arabjchem.orgresearchgate.net The resulting field values at different points on a 3D grid are then correlated with biological activity. The output is often visualized as 3D contour maps, which highlight regions where bulky groups (steric favorability) or specific charges (electrostatic favorability) would increase or decrease activity. conicet.gov.ar

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. arabjchem.orgresearchgate.net This provides a more detailed picture of the structure-activity relationship and often yields more robust and predictive models.

kNN MFA (k-Nearest Neighbor Molecular Field Analysis): This method combines molecular field calculations with a k-Nearest Neighbor machine learning approach. scholarsresearchlibrary.comnih.gov It generates 3D-QSAR models by creating descriptors from steric and electrostatic fields and then selecting variables that best correlate with activity using techniques like genetic algorithms. researchgate.netsemanticscholar.org The activity of a new compound is predicted based on the activities of its 'k' most similar neighbors in the training set. scholarsresearchlibrary.com

Studies on 1,2,4-oxadiazole derivatives have successfully employed these methods to build predictive models. For example, a 3D-QSAR study on 120 analogs of 1,2,4-oxadiazoles as Sortase A inhibitors using the kNN-MFA method resulted in a statistically significant model with high predictive potential. nih.govresearchgate.net

Table 3: Statistical Parameters for a Typical 3D-QSAR Model on 1,2,4-Oxadiazole Derivatives

Parameter Description Typical Value Interpretation
q² or Q² Cross-validated correlation coefficient (internal validation). > 0.5 Indicates good internal model predictivity. nih.gov
r² or R² Non-cross-validated correlation coefficient. > 0.6 Shows the goodness of fit of the model to the training data. nih.gov
pred_r² Predictive r² for the external test set. > 0.6 Indicates good external model predictivity.
F-value Fisher test value. High value (e.g., >100) Represents the statistical significance of the model. nih.gov
RMSE Root Mean Square Error. Low value Measures the average deviation between predicted and actual values. nih.gov

Development and Validation of Predictive Models for Analog Design

The ultimate goal of any QSAR study is to develop a model that can accurately predict the activity of newly designed compounds. nih.gov The reliability of a QSAR model depends on rigorous validation. nih.govsemanticscholar.org

Internal Validation techniques, such as the leave-one-out (LOO) cross-validation (yielding a q² value), assess the robustness and stability of the model using only the training set data. nih.gov

External Validation is considered the most crucial test of a model's predictive power. uniroma1.it It involves using the model to predict the activity of a test set of compounds that were not used during model development. A high predictive r² (pred_r²) value indicates that the model can generalize to new chemical structures. researchgate.net

Further validation methods include:

Y-Randomization (Y-scrambling): The biological activity data is randomly shuffled multiple times, and new QSAR models are built. If the original model is robust, the scrambled models should have very low r² and q² values, proving the original correlation was not due to chance. nih.govnih.gov

Applicability Domain (AD) Definition: The AD defines the chemical space of the training set. A prediction for a new compound is considered reliable only if the compound falls within this domain. nih.govnih.gov

These validated models provide clear, quantitative guidelines for designing novel analogs of this compound with potentially enhanced biological activity. uniroma1.it

Structure Activity Relationships Sar and Bioisosteric Applications of 1,2,4 Oxadiazole 5 Amine Derivatives

Analysis of Substituent Effects on Molecular Interactions and Recognition

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is intricately linked to the nature and position of their substituents. These substituents govern the molecule's electronic properties, steric profile, and potential for non-covalent interactions, all of which are critical for molecular recognition by biological targets.

Impact of the Chlorophenyl Moiety at Position 3 on Molecular Recognition

The presence of a 3-chlorophenyl group at the 3-position of the 1,2,4-oxadiazole ring significantly influences the compound's interaction with target proteins. The chlorine atom, being an electron-withdrawing group, modulates the electron density of the phenyl ring and can participate in various non-covalent interactions. The position of the chlorine atom on the phenyl ring is also a critical determinant of biological activity. For instance, studies on Sirt2 inhibitors have highlighted that a para-substituted phenyl ring at the 3rd position of the 1,2,4-oxadiazole is a crucial substituent for inhibitory action. bohrium.com

The 3-chlorophenyl moiety can engage in several types of interactions that contribute to molecular recognition:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen on a biological target.

Hydrophobic Interactions: The phenyl ring itself provides a hydrophobic surface that can interact with nonpolar pockets within a protein.

The table below summarizes the general impact of phenyl ring substituents on the activity of 1,2,4-oxadiazole derivatives based on findings from various studies.

Substituent PositionSubstituent TypeGeneral Effect on ActivityReference
Para (4-position)Electron-withdrawing (e.g., Cl)Often crucial for specific inhibitory activities (e.g., Sirt2) bohrium.com
Meta (3-position)Electron-withdrawing (e.g., Cl)Modulates electronic distribution and can influence binding affinityGeneral SAR principles
Ortho (2-position)VariousCan introduce steric hindrance, potentially affecting bindingGeneral SAR principles

Role of the Amine Group at Position 5 in Hydrogen Bonding and Interaction Profiles

The amine group at the 5-position of the 1,2,4-oxadiazole ring is a key contributor to the molecule's interaction profile, primarily through its ability to form hydrogen bonds. As a hydrogen bond donor, the -NH2 group can interact with hydrogen bond acceptor atoms (such as oxygen or nitrogen) on a receptor. This interaction is often critical for anchoring the ligand within the binding site and contributing to its binding affinity.

The hydrogen bonding potential of the 5-amino group is a significant factor in the design of 1,2,4-oxadiazole derivatives as bioactive molecules. The ability to form specific hydrogen bonds can confer selectivity for a particular biological target. The nitrogen atoms within the 1,2,4-oxadiazole ring can also act as hydrogen bond acceptors, further contributing to the molecule's interaction profile. researchgate.net

The table below outlines the hydrogen bonding capabilities of the 5-amino-1,2,4-oxadiazole (B13162853) scaffold.

Functional GroupHydrogen Bonding RolePotential Interaction Partners
5-Amino group (-NH2)DonorOxygen, Nitrogen
1,2,4-Oxadiazole ring nitrogensAcceptor-OH, -NH groups

General Structure-Activity Relationships of 1,2,4-Oxadiazole Derivatives

Extensive research on 1,2,4-oxadiazole derivatives has established several general structure-activity relationships. The nature of the substituents at both the 3- and 5-positions can be systematically varied to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Studies have shown that the introduction of electron-withdrawing groups on an aryl ring at the 5-position of a 1,2,4-oxadiazole can lead to an increase in antitumor activity. nih.gov Conversely, in some series of compounds, the replacement of electron-donating or electron-withdrawing groups with halogen atoms in the phenyl ring has been associated with a decrease in antiproliferative activities. nih.gov These findings underscore the importance of the electronic nature of the substituents in determining the biological effect.

1,2,4-Oxadiazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is a fundamental strategy in drug design. The 1,2,4-oxadiazole ring is a well-established and widely used bioisostere, particularly for amide and ester functionalities.

Bioisosteric Replacement of Amide and Ester Functionalities in Lead Compounds

Amide and ester groups are common in many biologically active compounds but are often susceptible to hydrolysis by esterases and proteases in the body, leading to poor metabolic stability and short half-lives. The 1,2,4-oxadiazole ring serves as a robust bioisosteric replacement for these labile groups. nih.govnih.govresearchgate.net This is due to its similar size, planarity, and ability to participate in hydrogen bonding, while being significantly more resistant to hydrolytic cleavage. researchgate.net

The replacement of an amide or ester with a 1,2,4-oxadiazole can lead to compounds with improved pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability. nih.gov This strategy has been successfully employed in the development of various therapeutic agents.

The following table presents examples of lead compounds where an amide or ester functionality was replaced by a 1,2,4-oxadiazole to improve properties.

Original Functional GroupBioisosteric ReplacementResulting Improvement
Amide1,2,4-OxadiazoleEnhanced metabolic stability, improved pharmacokinetic properties
Ester1,2,4-OxadiazoleIncreased resistance to hydrolysis, longer half-life

Design Strategies for Enhanced Hydrolytic and Metabolic Stability

The inherent chemical and thermal resistance of the 1,2,4-oxadiazole ring makes it an attractive scaffold for designing drug candidates with enhanced stability. nih.gov By incorporating this heterocycle into a lead molecule, medicinal chemists can circumvent the metabolic liabilities associated with more easily metabolized functional groups.

Design strategies for enhancing stability through the use of 1,2,4-oxadiazoles often involve:

Direct Replacement: Substituting a known metabolically weak amide or ester linkage with a 1,2,4-oxadiazole ring.

Scaffold Hopping: Replacing a larger, more complex core structure that has metabolic issues with a simpler 1,2,4-oxadiazole-containing scaffold while maintaining the key pharmacophoric interactions.

The improved metabolic stability afforded by the 1,2,4-oxadiazole ring has been demonstrated in various studies. For example, the bioisosteric replacement of an ester moiety in a series of pyrazole (B372694) derivatives with a 1,2,4-oxadiazole ring resulted in a class of modulators with high metabolic stability. acs.org This highlights the practical application of this design strategy in overcoming common challenges in drug development.

Q & A

Q. What synthetic routes are most effective for preparing 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, and what key parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3-chlorobenzamidoxime with a carbonylating agent (e.g., POCl₃) under reflux conditions. Key parameters include:
  • Temperature : Maintain 80–100°C to ensure complete cyclization.
  • Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yields range from 60–75% depending on stoichiometric ratios and reaction time .
    Alternative routes include microwave-assisted synthesis, which reduces reaction time (30–60 minutes) and improves yield (~85%) .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm aromatic protons (δ 7.4–8.1 ppm) and oxadiazole carbons (δ 155–165 ppm).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and lattice parameters, critical for verifying the oxadiazole ring geometry. For example, analogous triazole derivatives show C–N bond lengths of 1.31–1.35 Å .
  • Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z 222.03 (M+H⁺) .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃).
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?

  • Methodological Answer :
  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli.
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to validate results.
  • Data Interpretation : Compare zone-of-inhibition diameters (disc diffusion) and MIC values to establish structure-activity trends. Recent studies on oxadiazoles show MIC values of 8–32 µg/mL for Gram-positive bacteria .

Q. What strategies are employed to analyze contradictory data in the biological activity of this compound across different studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in anticancer assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Reproducibility Checks : Verify experimental conditions (e.g., cell line passage number, serum concentration) that may affect activity. For example, discrepancies in antioxidant assays (DPPH vs. ABTS) arise from radical specificity .
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations due to substituent positioning (e.g., chloro vs. methoxy groups) .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G* level to calculate Fukui indices, identifying electrophilic centers (e.g., C-5 of the oxadiazole ring).
  • Kinetic Studies : Compare computed activation energies with experimental rates (e.g., SNAr reactions with amines). Studies on triazole analogs show a correlation between electron-withdrawing groups (Cl) and enhanced reactivity .
  • Solvent Effects : Use COSMO-RS simulations to predict solvation effects in polar aprotic solvents (e.g., DMF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.